molecular formula C10H9NO2S B074022 Naphthalene-2-sulfonamide CAS No. 1576-47-2

Naphthalene-2-sulfonamide

Cat. No.: B074022
CAS No.: 1576-47-2
M. Wt: 207.25 g/mol
InChI Key: SWBLLSQMOMPTMC-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO2S. It is a derivative of naphthalene, where a sulfonamide group is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Naphthalene-2-sulfonamide is a type of sulfonamide, a group of compounds known to inhibit the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . Therefore, the primary target of this compound is likely to be dihydropteroate synthetase .

Mode of Action

As a sulfonamide, this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis and ultimately inhibits bacterial growth and replication .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By inhibiting the synthesis of folic acid, a crucial cofactor in nucleotide synthesis, this compound disrupts DNA synthesis in bacteria, leading to a halt in their growth and replication .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances that may interact with this compound, and the resistance mechanisms of the bacteria. For example, some bacteria can develop resistance to sulfonamides by increasing the production of PABA or altering the structure of dihydropteroate synthetase .

Biochemical Analysis

Biochemical Properties

Naphthalene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been incorporated into sulfonamide and sulfadiazine as tumor-targeting groups . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown low cell cytotoxicity to B16F10 melanoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfonamide can be synthesized through the sulfonation of naphthalene followed by the introduction of an amine group. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphthalene-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Naphthalene-2-sulfonamide can be compared with other sulfonamide derivatives:

Uniqueness: this compound is unique due to its specific position of the sulfonamide group, which influences its reactivity and applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .

Properties

IUPAC Name

naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLLSQMOMPTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283362
Record name Naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-47-2
Record name 2-Naphthalenesulfonamide
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Record name Naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-2-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do Naphthalene-2-sulfonamide derivatives interact with the NPY Y5 receptor, and what are the downstream effects?

A1: Research on the human NPY Y5 receptor, known for its role in various physiological processes, utilized this compound derivatives as antagonists []. Specifically, the compound N-¿trans-[4-(2-naphthylmethylamino)-methyl]cyclohexylmethyl)this compound was found to partially antagonize the inhibitory effect of pNPY on forskolin-stimulated cAMP synthesis in HEC-1B cells stably expressing the Y5 receptor []. This suggests that this compound derivatives can bind to the Y5 receptor and modulate its downstream signaling pathways, particularly those involving cAMP.

Q2: Have any studies explored the use of this compound derivatives in targeting specific enzymes?

A3: Yes, research indicates that this compound derivatives show promise as potential inhibitors of enzymes like human Factor Xa (FXa) and butyrylcholinesterase (BChE) [, , ]. These enzymes play critical roles in blood coagulation and cholinergic neurotransmission, respectively, making them relevant targets for developing therapeutics for related disorders.

Q3: How does the structure of this compound derivatives influence their activity and selectivity towards their targets?

A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity [, , , , ]. For instance, varying the substituents on the naphthalene ring or the sulfonamide group can alter the molecule's binding affinity and selectivity for specific targets like the NPY Y5 receptor or enzymes like FXa [, ]. These modifications can influence factors like steric hindrance, electronic properties, and overall shape, ultimately impacting the molecule's pharmacological profile.

Q4: What analytical techniques are commonly employed to study this compound and its derivatives?

A5: Researchers use a combination of techniques to characterize and quantify this compound and its derivatives. X-ray crystallography has been instrumental in elucidating the crystal structures of these compounds, providing insights into their three-dimensional conformations and interactions with target molecules [, , , ]. Furthermore, spectroscopic methods like fluorescence spectroscopy are employed to investigate their photophysical properties and potential applications as fluorescent probes or sensors [].

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